molecular formula C31H25Br2N3O4 B11559395 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate

Cat. No.: B11559395
M. Wt: 663.4 g/mol
InChI Key: CBSPXPCRCWHQPZ-MWBNBJEGSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic anhydride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity . Pathways involved may include signal transduction and metabolic processes .

Properties

Molecular Formula

C31H25Br2N3O4

Molecular Weight

663.4 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C31H25Br2N3O4/c1-20-9-8-14-23(15-20)31(39)40-29-24(16-25(32)17-26(29)33)18-35-36-27(37)19-34-30(38)28(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,28H,19H2,1H3,(H,34,38)(H,36,37)/b35-18+

InChI Key

CBSPXPCRCWHQPZ-MWBNBJEGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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